3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways and molecular targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring and are studied for their therapeutic potential.
Uniqueness
3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity
Biological Activity
3-Fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly in cancer therapy. This compound features a thieno[2,3-d]pyrimidine core linked to a benzamide structure, with a fluorine atom at the 3-position of the benzamide. Its unique molecular configuration contributes to its biological activities, especially through interactions with protein kinases.
The primary mechanism of action for this compound involves its inhibition of specific protein kinases. Protein kinases are crucial in cellular signaling pathways, influencing cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can modulate key signaling pathways associated with cancer cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : It has shown potential in inhibiting the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth and survival.
- Protein Kinase Inhibition : Interaction studies demonstrate that this compound effectively binds to and inhibits specific protein kinases, which is essential for its anticancer activity.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound significantly reduces the viability of cancer cell lines through apoptosis induction.
- Molecular Docking Studies : Computational studies reveal favorable binding affinities to target protein kinases, indicating a strong potential for therapeutic applications.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thieno[3,2-d]pyrimidine derivatives | Similar thienopyrimidine core | Anti-inflammatory and anticancer |
Thieno[3,4-b]pyridine derivatives | Contains pyridine instead of pyrimidine | Diverse biological activities |
Pyrazolo[3,4-d]pyrimidine derivatives | Different nitrogen heterocycles | Protein kinase inhibition |
This compound | Fluorinated thienopyrimidine structure | Anticancer and specific kinase inhibition |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Selectivity Towards Kinases : The presence of the fluorine atom enhances selectivity towards certain protein kinases compared to non-fluorinated analogs.
- Potential as a Therapeutic Agent : Ongoing research suggests that this compound could serve as a lead candidate for developing new anticancer therapies targeting specific kinases involved in tumorigenesis.
Properties
IUPAC Name |
3-fluoro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVONAUAEFNQZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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